2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction. One common method involves the condensation of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction is usually carried out in ethanol under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts such as piperidine or ammonium acetate are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination, can be carried out using N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-4-(5-chloro-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Uniqueness
The presence of the bromine atom in 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile distinguishes it from similar compounds. This bromine atom can enhance the compound’s reactivity and biological activity, making it a more potent candidate for various applications .
Properties
Molecular Formula |
C18H15BrN2O4 |
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Molecular Weight |
403.2 g/mol |
IUPAC Name |
2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C18H15BrN2O4/c1-3-23-13-5-4-10(19)7-11(13)15-12(8-20)17(21)25-14-6-9(2)24-18(22)16(14)15/h4-7,15H,3,21H2,1-2H3 |
InChI Key |
UUWHKQUQYOCXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
Origin of Product |
United States |
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